3-Iodo-n,n-dimethylaniline
CAS No.: 33454-16-9
Cat. No.: VC13436563
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33454-16-9 |
|---|---|
| Molecular Formula | C8H10IN |
| Molecular Weight | 247.08 g/mol |
| IUPAC Name | 3-iodo-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C8H10IN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
| Standard InChI Key | TVFNKBQQVHGWAF-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC=C1)I |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)I |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with an iodine atom at the meta position (C-3) relative to the dimethylamino group (-N(CH₃)₂) at the nitrogen atom. This arrangement creates distinct electronic effects:
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The dimethylamino group activates the ring toward electrophilic substitution via resonance donation, directing incoming electrophiles to the para and ortho positions under standard conditions .
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The iodine atom, a bulky and polarizable substituent, exerts both inductive electron-withdrawing effects and steric hindrance, influencing regioselectivity in subsequent reactions .
Table 1: Comparative Regioselectivity in Iodinated N,N-Dimethylaniline Isomers
The meta isomer’s synthesis often requires specialized conditions to override the inherent para-directing tendency of the dimethylamino group, as discussed in Section 2.
Synthesis and Industrial Production
Traditional Electrophilic Iodination
The conventional route involves electrophilic aromatic substitution of N,N-dimethylaniline with iodine in the presence of oxidizing agents like nitric acid or sulfuric acid. This method predominantly yields the para isomer (4-iodo-N,N-dimethylaniline) due to the dimethylamino group’s strong para-directing nature . Achieving meta selectivity necessitates alternative strategies:
Bimetallic Base-Mediated Metallation
A study by Kulyashova et al. demonstrated that treating N,N-dimethylaniline with the sodium-zincate reagent (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) induces meta-deprotonation, followed by iodination to yield 3-iodo-N,N-dimethylaniline in 72% regioselectivity . This approach leverages the synergistic effects of bimetallic systems to destabilize the traditional para-directing transition state.
Oxidative Iodination with Ionic Liquids
Recent advancements employ N,N,N-triethyl-3-iodopropan-1-aminium triiodide ([N₂₂₂₃I][I₃]) as a recyclable iodinating agent. In aqueous H₂O₂, this ionic liquid facilitates iodination at the meta position with 89% efficiency, offering a greener alternative to traditional methods .
Industrial Scale-Up
Continuous flow reactors dominate industrial production, enabling precise control over reaction parameters (temperature, residence time) and minimizing byproduct formation. Key considerations include:
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Reagent recycling: Ionic liquid-based systems reduce waste generation .
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Yield optimization: Flow chemistry achieves >90% conversion rates for meta-iodinated products.
Physicochemical Properties
Physical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.7 ± 0.0 g/cm³ | |
| Boiling Point | 284.6 ± 0.0 °C (760 mmHg) | |
| Melting Point | Not reported | |
| Vapor Pressure | 0.0 mmHg (25°C) | |
| Solubility (Water) | Insoluble |
The compound’s insolubility in water necessitates organic solvents (e.g., ethanol, acetone) for laboratory handling.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.78 (m, 1H, H-2), 6.79 (m, 1H, H-5), 6.58 (m, 2H, H-4/H-6), 2.83 (s, 6H, N(CH₃)₂) .
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IR: Peaks at 1,250 cm⁻¹ (C-N stretch) and 510 cm⁻¹ (C-I stretch) .
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions:
This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) enable aryl-aryl bond formation, critical for constructing conjugated materials:
Such reactions are pivotal in developing organic semiconductors and liquid crystals .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ yields N,N-dimethyl-3-nitrosoaniline, a precursor to dyes.
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Reduction: Catalytic hydrogenation removes the iodine atom, regenerating N,N-dimethylaniline .
Biological Activity and Toxicity
Toxicological Profile
Data specific to the 3-iodo derivative remain limited, but insights from N,N-dimethylaniline (parent compound) suggest:
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Acute Exposure: Headache, cyanosis, and methemoglobinemia in humans .
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Chronic Effects: Hepatic and splenic toxicity in rodent studies .
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Carcinogenicity: No conclusive evidence, though the parent compound showed splenic tumors in rats .
Regulatory agencies recommend handling 3-iodo-N,N-dimethylaniline under fume hoods with personal protective equipment .
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